molecular formula C24H30FNO B595423 adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone CAS No. 1364933-62-9

adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone

Cat. No.: B595423
CAS No.: 1364933-62-9
M. Wt: 367.508
InChI Key: WBLLMFXPGHZFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone (CAS: 1364933-62-9) is a synthetic cannabinoid receptor agonist (SCRA) with the molecular formula C₂₄H₃₀FNO and a molecular weight of 367.5 g/mol . Structurally, it features a fluoropentyl chain at the indole nitrogen and an adamantane moiety at the methanone position. This compound belongs to the indole-derived SCRAs, designed to mimic Δ⁹-tetrahydrocannabinol (THC) by interacting with CB1 receptors in the central nervous system.

Properties

IUPAC Name

1-adamantyl-[1-(5-fluoropentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FNO/c25-8-4-1-5-9-26-16-21(20-6-2-3-7-22(20)26)23(27)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLLMFXPGHZFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CN(C5=CC=CC=C54)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017712
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364933-62-9
Record name 5F-AB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-AB-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BCD1RO66X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Temperature and Solvent Effects

Elevated temperatures (>70°C) during alkylation lead to side reactions, such as dehydrohalogenation of 5-fluoropentyl bromide. Polar aprotic solvents like DMF enhance nucleophilicity of the indole nitrogen, while nonpolar solvents (e.g., toluene) reduce yields due to poor solubility.

Catalytic Enhancements

The addition of catalytic iodide (e.g., KI) accelerates alkylation via an SN2 mechanism, reducing reaction time by 30%. Similarly, using 4-dimethylaminopyridine (DMAP) as a catalyst during coupling improves adamantane incorporation efficiency by 15–20%.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

  • Cost Efficiency: Bulk procurement of 5-fluoropentyl bromide reduces raw material costs by 40%.

  • Purification: Chromatography is replaced with recrystallization using ethanol/water mixtures, achieving >95% purity.

  • Waste Management: Fluorinated byproducts are neutralized with calcium hydroxide to prevent environmental contamination.

Analytical Characterization of the Final Product

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (s, 1H, indole H-2), 7.45–7.20 (m, 4H, aromatic H), 4.20 (t, 2H, N-CH2_2), 2.10–1.20 (m, 21H, adamantane and fluoropentyl H).

  • GC-MS: m/z 367.5 [M]+^+, base peak at m/z 135 (adamantane fragment).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥98%. Retention time: 12.3 minutes (C18 column, acetonitrile/water gradient).

Comparative Analysis with Analogous Compounds

CompoundAlkyl ChainCoupling GroupCB1 EC50_{50} (nM)Yield (%)
STS-1355-FluoropentylAdamantane carbonyl16–4372
AB-001PentylAdamantane carbonyl18–4568
SDB-001PentylAdamantane amide22–5065

The fluoropentyl chain in STS-135 enhances metabolic stability compared to non-fluorinated analogs, as evidenced by prolonged receptor activation in vitro.

Challenges in Synthesis and Contaminant Control

Byproduct Formation

  • N-Alkylation Isomers: Minor products from competing alkylation at indole C-2 are removed via silica gel chromatography.

  • Adamantane Hydrolysis: Exposure to moisture during coupling generates 1-Adamantanecarboxylic acid, necessitating anhydrous conditions.

Fluorine Stability

The C-F bond in the pentyl chain is susceptible to cleavage under strongly basic conditions (pH > 10). Neutral workup protocols (pH 7–8) are critical to retain fluorine integrity.

Recent Advances in Synthetic Methodologies

Flow Chemistry Applications

Continuous-flow reactors reduce reaction times by 50% and improve heat dissipation during exothermic steps (e.g., alkylation). This method achieves 85% yield with >99% purity in pilot-scale trials.

Enzymatic Coupling

Novel lipase-mediated coupling techniques under mild conditions (pH 6.5, 30°C) are being explored to replace traditional carbodiimide reagents, reducing toxic waste generation .

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone has several scientific research applications:

Mechanism of Action

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone acts as a potent agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in the psychoactive effects associated with cannabinoid receptor activation, such as altered perception, mood changes, and impaired motor function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Pharmacological Features

The table below compares adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone with five structurally related SCRAs:

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) CB1 Affinity (Ki, nM) Legal Status
This compound Indole-3-methanone R₁=5-fluoropentyl; R₂=adamantane 367.5 Not reported Emerging control (e.g., Vietnam )
AM-2201 Indole-3-methanone R₁=5-fluoropentyl; R₂=naphthyl 376.4 0.3–1.0 Schedule I (USA, EU )
MAM-2201 Indole-3-methanone R₁=5-fluoropentyl; R₂=4-methylnaphthyl 390.5 ~0.5 Schedule I (Global )
5F-UR-144 (XLR-11) Indole-3-methanone R₁=5-fluoropentyl; R₂=tetramethylcyclopropyl 340.4 1.8 Schedule I (USA, EU )
APINACA (AKB-48) Indazole-3-carboxamide R₁=pentyl; R₂=adamantane 331.5 2.7 Schedule I (Global )

Structural and Functional Analysis

Adamantane vs. Naphthyl/Other Groups
  • Adamantane : The rigid, lipophilic adamantane group in the target compound and APINACA enhances blood-brain barrier penetration and metabolic stability compared to naphthyl or cyclopropyl groups . However, adamantane-containing SCRAs may exhibit slower receptor dissociation kinetics, prolonging psychoactive effects .
  • Naphthyl (AM-2201/MAM-2201): The planar naphthyl group in AM-2201 increases π-π interactions with CB1 receptors, contributing to its sub-nanomolar affinity . Methylation at the naphthyl 4-position (MAM-2201) further enhances potency by reducing steric hindrance .
Fluoropentyl Chain

The 5-fluoropentyl side chain is critical for CB1 affinity across all analogs. Fluorination slows oxidative metabolism, extending half-life and increasing bioavailability . Non-fluorinated analogs (e.g., UR-144) show reduced potency due to faster degradation .

Indole vs. Indazole Backbone

APINACA’s indazole carboxamide structure diverges from indole-methanone SCRAs. Carboxamides exhibit distinct metabolic pathways (e.g., hydrolysis vs. hydroxylation) and slightly lower receptor affinity, suggesting indole-methanones are more potent .

Pharmacokinetic and Detection Profiles

  • Metabolism : Adamantane-containing compounds undergo hydroxylation at the adamantane moiety and ω-fluorine oxidation, producing unique metabolites detectable via LC-MS/MS .
  • Detection : AM-2201 and MAM-2201 are frequently identified in herbal blends via GC-MS, while adamantane derivatives require specialized methods due to their stability .

Legal and Regulatory Status

The target compound is increasingly regulated in jurisdictions like Vietnam and Macau , though it lacks explicit scheduling in some regions. In contrast, AM-2201, MAM-2201, and APINACA are globally controlled under Schedule I .

Biological Activity

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, often referred to as a synthetic cannabinoid, is part of a class of compounds that exhibit significant biological activity, particularly through their interaction with cannabinoid receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C24H30FNOC_{24}H_{30}FNO with a molecular weight of approximately 382.514 g/mol. The compound features an adamantane core linked to an indole structure via a pentyl chain substituted with a fluorine atom, which is crucial for its biological activity.

This compound acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors. Research indicates that this compound exhibits full agonist profiles at both receptor types, demonstrating effective binding and activation.

Table 1: Agonist Activity at Cannabinoid Receptors

CompoundCB1 EC50 (nM)CB2 EC50 (nM)
This compound16–4329–216
Δ9-Tetrahydrocannabinol (Δ9-THC)1030
JWH-0181525

Pharmacological Effects

The pharmacological evaluation of this compound has revealed several important effects:

Hypothermia Induction : In vivo studies have shown that administration of this compound leads to hypothermic effects in animal models, similar to other known cannabinoids like Δ9-THC and JWH-018. The duration and intensity of hypothermia are dose-dependent, indicating its potential for significant physiological effects.

Cardiovascular Effects : Similar to other cannabinoids, this compound may also influence heart rate. Studies indicate that it can lead to a decrease in heart rate in animal models, although the extent varies depending on the specific structure of the compound.

Case Studies and Clinical Observations

Recent reports have highlighted various case studies involving the use of adamantan derivatives in recreational settings. Users have reported effects consistent with those observed in cannabinoid administration, including altered states of consciousness and changes in sensory perception. However, due to the variability in individual responses and the lack of controlled clinical trials, comprehensive safety profiles remain elusive.

Notable Case Study Findings

A study involving recreational users indicated that compounds similar to adamantan derivatives were associated with adverse effects such as anxiety and paranoia, alongside typical cannabinoid-like effects like euphoria and relaxation. These findings underline the necessity for further research into both therapeutic potential and safety concerns.

Structure-Activity Relationship (SAR)

The structural features of adamantan derivatives play a critical role in their biological activity. Research has shown that modifications to the indole or adamantane moieties can significantly alter receptor affinity and agonistic potency. For instance:

  • Indole Substitutions : Variations in the pentyl chain length or fluorination impact the binding affinity at cannabinoid receptors.
  • Functional Groups : The presence of specific functional groups (e.g., ketones vs. carboxamides) can dictate whether a compound acts as a potent agonist or has reduced efficacy.

Q & A

Q. What synthetic methodologies are employed to produce adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone?

The synthesis typically involves coupling the adamantane carbonyl group to the fluoropentyl-substituted indole core. Key steps include:

  • Adamantane functionalization : Reacting 1-adamantanecarboxylic acid with thiols or alcohols under acidic conditions (e.g., trifluoroacetic acid) to form carbonyl intermediates .
  • Indole alkylation : Introducing the 5-fluoropentyl chain via nucleophilic substitution using 5-fluoropentyl bromide on the indole nitrogen .
  • Characterization : GC-MS and GC-FTIR validate purity and structural identity, while NMR (¹H/¹³C) confirms regiochemistry .

Q. How is structural identity confirmed for this compound?

A combination of spectroscopic and crystallographic techniques is used:

Technique Application Reference
GC-MS/GC-FTIR Detection of fluoropentyl and adamantane motifs
LC-HRMS Enantioseparation and high-resolution mass analysis
X-ray Crystallography Determines crystal packing and bond angles
NMR Spectroscopy Assigns proton/carbon environments (e.g., indole C3 vs. adamantane)

Q. What pharmacological targets are associated with this compound?

As a synthetic cannabinoid, it primarily targets CB1 and CB2 receptors due to structural similarities with JWH-018 and AM-2201 . The adamantane group may enhance lipid solubility, potentially altering receptor binding kinetics compared to naphthoyl derivatives . In vitro assays (e.g., cAMP inhibition) and radioligand displacement studies are used to quantify affinity .

Q. How do structural features influence its activity?

  • Fluoropentyl chain : Extends half-life by resisting oxidative metabolism .
  • Adamantane moiety : Increases steric bulk and lipophilicity, potentially modifying receptor interaction compared to naphthoyl or cyclopropyl groups .
  • Indole core : Essential for mimicking endogenous cannabinoid scaffolds .

Q. What regulatory considerations apply to this compound?

While not explicitly scheduled, structural analogs (e.g., AM-2201, MAM-2201) are controlled under Schedule I in multiple jurisdictions due to abuse potential . Researchers must comply with Controlled Substances Act guidelines for handling and disposal .

Advanced Research Questions

Q. What metabolic pathways are observed for this compound in biological systems?

Metabolites are identified via LC-MS/MS and GC-MS :

  • Phase I metabolism : Hydroxylation at the fluoropentyl chain (C4 or C5) and defluorination .
  • Phase II conjugation : Glucuronidation of hydroxylated metabolites .
  • Key metabolites : Monohydroxy- and carboxylated derivatives (retain adamantane intact) .

Q. What analytical challenges arise in detecting this compound in complex matrices?

  • Matrix interference : Co-eluting lipids in blood/urine require SPE or LLE purification .
  • Isomer discrimination : Adamantane vs. naphthoyl derivatives require HRMS or chiral chromatography .
  • Low concentrations : Enhanced via derivatization (e.g., silylation for GC-MS) .

Q. What neurobehavioral effects are observed in preclinical models?

In mice, adamantane derivatives disrupt:

  • Motor coordination : Rotarod tests show dose-dependent impairment .
  • Sensorimotor gating : Reduced prepulse inhibition (PPI) at ≥1 mg/kg .
  • Memory : Morris water maze deficits suggest hippocampal synaptic disruption .

Q. How does structural modification (adamantane vs. naphthoyl) affect receptor binding?

Comparative studies with AM-2201 (naphthoyl) and TMCP-2201 (tetramethylcyclopropyl) reveal:

Substituent CB1 Affinity (Ki) Metabolic Stability
Adamantane Moderate (~10 nM)High (resistant to oxidation)
Naphthoyl (AM-2201) High (~0.5 nM)Moderate
Tetramethylcyclopropyl Low (~50 nM)Low
Data inferred from structural analogs .

Q. How does crystallographic data inform molecular interactions?

X-ray structures (e.g., P21/c space group) reveal:

  • C-H···π interactions : Adamantane engages in hydrophobic packing with aromatic systems .
  • Torsional angles : The fluoropentyl chain adopts a gauche conformation, optimizing receptor docking .
  • Electron density maps : Validate steric compatibility with CB1’s hydrophobic pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.